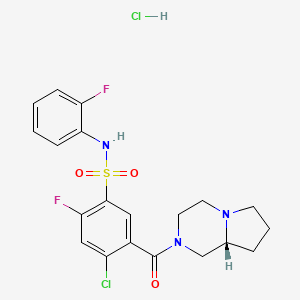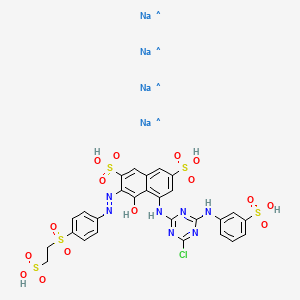
Reactive Red 198
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Reactive Red 198 involves complex chemical reactions, often requiring catalysts to enhance the reaction rates and yield. One study reports the accelerated sonophotocatalytic degradation of Reactive Red 198 dye using dye-sensitized TiO2 activated by ultrasound under visible light, highlighting a method to degrade the dye efficiently in an environmentally friendly manner (S. Kaur & Vasundhara Singh, 2007).
Molecular Structure Analysis
The molecular structure of Reactive Red 198 is characterized by complex organic molecules with multiple functional groups that facilitate its binding to textile fibers. Studies on the adsorption behavior and structural analysis of materials designed to remove Reactive Red 198 from aqueous solutions provide insight into its molecular interactions (K. Aghajani & H. Tayebi, 2017).
Chemical Reactions and Properties
Reactive Red 198 participates in various chemical reactions, particularly those relevant to its application and removal in industrial processes. For example, its sonophotocatalytic degradation involves reactions under visible light, indicating the dye's responsiveness to light and potential pathways for its degradation in waste treatment processes (S. Kaur & Vasundhara Singh, 2007).
Physical Properties Analysis
The physical properties of Reactive Red 198, such as solubility, stability, and absorption characteristics, are crucial for its application in dyeing processes. These properties are influenced by the dye's molecular structure and the conditions under which it is used.
Chemical Properties Analysis
The chemical properties of Reactive Red 198, including its reactivity with various substrates, pH sensitivity, and degradation behavior under different environmental conditions, are vital for understanding its behavior in industrial and environmental contexts. Studies on its removal and degradation, such as the use of Mesoporous material SBA-15 modified by Cetyltrimethylammoniumbromide (CTAB) for adsorption from aqueous solution, shed light on its interactions and chemical properties (K. Aghajani & H. Tayebi, 2017).
Wissenschaftliche Forschungsanwendungen
Biodegradation by Marine Bacteria : A study by Unnikrishnan, Khan, and Ramalingam (2018) found that the marine bacterium Acinetobacter baumannii can efficiently degrade Reactive Red 198, reducing pollution caused by this dye in water bodies. This bacterial strain showed a 96.20% decolorization of the dye under optimal conditions (Unnikrishnan, Khan, & Ramalingam, 2018).
Adsorption on Iron Filings : Azhdarpoor, Nikmanesh, and Khademi (2014) investigated the use of iron filings for the adsorption of Reactive Red 198 from aqueous solutions. They found that the maximum adsorption capacity of the dye was obtained at specific conditions, indicating that iron filings could be an effective method for removing this dye from water (Azhdarpoor, Nikmanesh, & Khademi, 2014).
Photo-Fenton Process for Decolorization : Dehghani et al. (2015) demonstrated that the photo-Fenton process (UV/H2O2/Fe(II)) could effectively remove over 99% of Reactive Red 198 from aqueous solutions under optimal conditions. This suggests its potential as a reliable method for textile wastewater treatment (Dehghani et al., 2015).
Electrocoagulation for Dye Removal : Another study by Dehghani et al. (2014) explored the application of the electrocoagulation process using aluminum and iron electrodes for removing Reactive Red 198 from water. They identified optimal conditions for dye removal, suggesting the effectiveness of this method (Dehghani, Shabestari, Anushiravani, & Shamsedini, 2014).
Bioremoval by Fungi : Esmaeili and Kalantari (2012) studied the bioremoval of Reactive Red 198 using the fungus Aspergillus flavus. They observed over 84.96% bioremoval of the dye, highlighting the potential of fungal treatment for wastewater containing this dye (Esmaeili & Kalantari, 2012).
Photocatalytic Treatment with DSA® Electrodes : Catanho, Malpass, and Motheo (2006) reported on the photocatalytic, electrochemical, and photoelectrochemical oxidation of Reactive Red 198 using Ti/Ru0.3Ti0.7O2 electrodes. This approach was effective in color and total organic carbon (TOC) removal, offering a promising method for dye degradation (Catanho, Malpass, & Motheo, 2006).
Safety And Hazards
Safety data sheets suggest that Reactive Red 198 may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation are advised .
Zukünftige Richtungen
Future research could focus on improving the efficiency of degradation processes for Reactive Red 198. For instance, exploring the use of different catalysts or optimizing the conditions for biodegradation could be potential areas of study . Additionally, the development of sustainable technologies to eliminate persistent reactive dyes from textile effluents is a crucial area of research .
Eigenschaften
InChI |
InChI=1S/C27H22ClN7O15S5.4Na/c28-25-31-26(29-16-2-1-3-18(12-16)53(42,43)44)33-27(32-25)30-20-13-19(54(45,46)47)10-14-11-21(55(48,49)50)23(24(36)22(14)20)35-34-15-4-6-17(7-5-15)51(37,38)8-9-52(39,40)41;;;;/h1-7,10-13,36H,8-9H2,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H2,29,30,31,32,33);;;; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYQJVBXYLAGOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)NC2=NC(=NC(=N2)Cl)NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C(=C4O)N=NC5=CC=C(C=C5)S(=O)(=O)CCS(=O)(=O)O)S(=O)(=O)O.[Na].[Na].[Na].[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClN7Na4O15S5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
972.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 137216243 | |
CAS RN |
145017-98-7 | |
| Record name | 2,7-Naphthalenedisulfonic acid, 5-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-, sodium salt (1:4) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.537 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




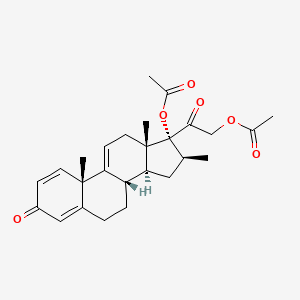
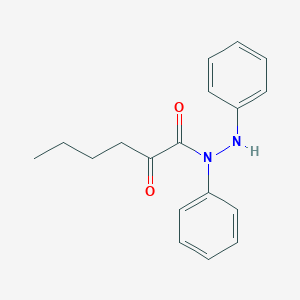
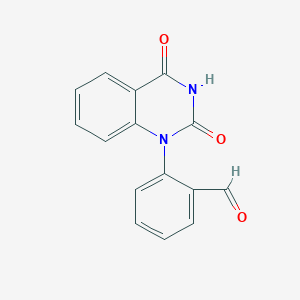
![(4S,5S)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B1145727.png)
